A-Technical-Guide-to-the-Spectroscopic-Analysis-of-2,4-dichloro-6-isopropylpyrimidine
A-Technical-Guide-to-the-Spectroscopic-Analysis-of-2,4-dichloro-6-isopropylpyrimidine
Abstract
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 2,4-dichloro-6-isopropylpyrimidine, a key intermediate in pharmaceutical synthesis. Aimed at researchers, scientists, and drug development professionals, this document offers an in-depth exploration of the ¹H and ¹³C NMR spectra, grounded in the principles of chemical structure and magnetic environments. We will dissect the expected chemical shifts, multiplicities, and coupling constants, explaining the causal relationships between the molecular structure and the resulting spectral data. Furthermore, this guide presents a validated, step-by-step protocol for sample preparation and data acquisition, ensuring the generation of high-quality, reproducible NMR data. The content is designed to serve as a practical reference for the unambiguous identification and characterization of this important heterocyclic compound.
Introduction: The Significance of Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. The compound 2,4-dichloro-6-isopropylpyrimidine (CAS No. 108569-83-5) serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies. The two chlorine atoms at the C2 and C4 positions act as reactive sites for nucleophilic substitution, allowing for the strategic introduction of various functional groups.
Accurate and unambiguous structural confirmation of such intermediates is paramount to ensure the integrity of the synthetic pathway and the quality of the final active pharmaceutical ingredient (API). Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules in solution. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 2,4-dichloro-6-isopropylpyrimidine, offering a framework for its routine characterization.
Molecular Structure and Spectroscopic Predictions
A thorough understanding of the molecule's structure is a prerequisite for interpreting its NMR spectra. The structure of 2,4-dichloro-6-isopropylpyrimidine features a pyrimidine ring substituted with two chloro groups and one isopropyl group.
Caption: Molecular Structure of 2,4-dichloro-6-isopropylpyrimidine.
¹H NMR Spectral Predictions
The proton NMR spectrum is expected to show three distinct signals corresponding to the three unique proton environments in the molecule:
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H-5 Proton (Pyrimidine Ring): This lone proton on the pyrimidine ring is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift will be significantly downfield due to the deshielding effects of the aromatic ring and the two electronegative nitrogen atoms.
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Isopropyl Methine Proton (-CH(CH₃)₂): This proton is coupled to the six protons of the two methyl groups. According to the n+1 rule, its signal should be a septet (or multiplet). It will be deshielded by the adjacent pyrimidine ring.
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Isopropyl Methyl Protons (-CH(CH₃)₂): The six protons of the two methyl groups are chemically equivalent due to free rotation around the C-C bond. They are coupled to the single methine proton, and thus their signal will appear as a doublet. These alkyl protons will be the most upfield signals in the spectrum.
¹³C NMR Spectral Predictions
The carbon NMR spectrum is expected to display five distinct signals for the five unique carbon environments:
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C2 and C4 (C-Cl): These carbons are directly attached to highly electronegative chlorine atoms and are part of the electron-deficient pyrimidine ring. They are expected to be the most downfield signals in the spectrum.
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C6 (C-isopropyl): This carbon is also part of the pyrimidine ring and is bonded to the isopropyl group. Its chemical shift will be in the aromatic region, influenced by the ring nitrogens.
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C5 (CH): This is the only carbon in the pyrimidine ring bonded to a hydrogen atom. It is expected to appear in the aromatic region but generally upfield relative to the carbons bearing electronegative substituents.
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Isopropyl Methine Carbon (-CH(CH₃)₂): This is an sp³-hybridized carbon and will appear in the aliphatic region of the spectrum.
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Isopropyl Methyl Carbons (-CH(CH₃)₂): The two methyl carbons are equivalent and will give a single signal in the upfield aliphatic region.
Detailed Spectroscopic Analysis
The following data represents a typical analysis of 2,4-dichloro-6-isopropylpyrimidine in a standard deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
¹H NMR Spectrum Interpretation
The proton NMR spectrum provides a clear fingerprint of the molecule, confirming the presence of all expected proton groups.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 | ~7.20 | Singlet (s) | - | 1H |
| -CH (CH₃)₂ | ~3.25 | Septet (sept) | ~6.9 | 1H |
| -CH(CH₃ )₂ | ~1.30 | Doublet (d) | ~6.9 | 6H |
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Expertise & Causality:
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The singlet at ~7.20 ppm is characteristic of a proton on an electron-deficient aromatic ring like pyrimidine.[1][2] Its isolation (no adjacent protons) leads to the singlet multiplicity.
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The classic isopropyl pattern is observed with the septet and the doublet. The shared coupling constant of ~6.9 Hz is a definitive confirmation that these two signals arise from coupled protons within the same isopropyl group.
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The integration values (1H, 1H, 6H) are in perfect agreement with the number of protons in each unique environment, providing quantitative validation of the structure.
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¹³C NMR Spectrum Interpretation
The ¹³C NMR spectrum confirms the carbon backbone of the molecule.
| Signal Assignment | Chemical Shift (δ, ppm) |
| C-6 | ~175.0 |
| C-2 | ~162.0 |
| C-4 | ~161.5 |
| C-5 | ~118.0 |
| -C H(CH₃)₂ | ~36.0 |
| -CH(C H₃)₂ | ~21.5 |
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Expertise & Causality:
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The signals at ~175.0, ~162.0, and ~161.5 ppm are in the typical range for sp² carbons in a dichloropyrimidine ring. The significant downfield shifts are caused by the strong deshielding effect of the two nitrogen atoms and the two chlorine atoms.[1][3]
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The C-5 signal at ~118.0 ppm is notably upfield from the other ring carbons, which is expected for a carbon atom bearing a proton rather than an electronegative substituent.
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The aliphatic carbons of the isopropyl group appear at ~36.0 ppm (methine) and ~21.5 ppm (methyl), consistent with standard chemical shift values for alkyl groups.
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Trustworthiness Note: Unambiguous assignment of C-2, C-4, and C-6 often requires advanced 2D NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC), which correlates protons with carbons over two or three bonds. For instance, the H-5 proton would show a correlation to C-4 and C-6, while the isopropyl methine proton would show a correlation to C-6, solidifying the assignments.[2][4][5]
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Experimental Protocol: Acquiring High-Fidelity NMR Data
Adherence to a standardized protocol is critical for obtaining reproducible and high-quality NMR data.
Sample Preparation
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Mass Measurement: Accurately weigh approximately 10-20 mg of 2,4-dichloro-6-isopropylpyrimidine directly into a clean, dry NMR tube.
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Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard. CDCl₃ is a common choice due to its excellent solvating power for many organic compounds and its single deuterium signal that can be used for the field-frequency lock.
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Homogenization: Securely cap the NMR tube and gently invert it several times or use a vortex mixer at a low setting until the sample is completely dissolved. Ensure a clear, homogeneous solution is obtained.
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Filtering (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube to prevent magnetic field distortions.
NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer.
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Instrument: 400 MHz NMR Spectrometer with a 5 mm broadband probe.
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¹H NMR Parameters:
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Pulse Program: Standard single pulse (zg30).
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Acquisition Time: ~3-4 seconds.
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Relaxation Delay (d1): 1-2 seconds.
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Number of Scans: 8-16.
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Spectral Width: 16 ppm (-2 to 14 ppm).
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¹³C NMR Parameters:
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Pulse Program: Proton-decoupled single pulse (zgpg30).
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Acquisition Time: ~1-2 seconds.
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Relaxation Delay (d1): 2 seconds.
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Number of Scans: 1024 or higher (as ¹³C has low natural abundance).
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Spectral Width: 240 ppm (-10 to 230 ppm).
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Caption: Standardized workflow for NMR sample analysis.
Conclusion
The NMR spectroscopic analysis of 2,4-dichloro-6-isopropylpyrimidine is straightforward and provides definitive structural confirmation. The ¹H NMR spectrum is characterized by a singlet for the pyrimidine proton and a distinct septet-doublet pattern for the isopropyl group. The ¹³C NMR spectrum shows the expected five signals, with the halogenated carbons appearing significantly downfield. By following the detailed experimental protocols outlined in this guide, researchers can reliably obtain high-quality data for the confident identification and quality control of this vital chemical intermediate, ensuring the integrity of their synthetic endeavors in drug discovery and development.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 77531, 2,4-Dichloropyrimidine. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14024162, 3,6-Dichloro-4-isopropylpyridazine. Retrieved from [Link]
-
Girreser, U., Bluhm, U., Clement, B., & Heber, D. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 714-721. Retrieved from [Link]
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Retrieved from [Link]
-
ResearchGate. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]
-
Todorova, T., Nikolova, S., & Shivachev, B. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2022(3), M1437. Retrieved from [Link]
-
World Intellectual Property Organization. (2022). PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE (Patent No. WO/2022/090101). Retrieved from [Link]
-
ResearchGate. (2005). 1H NMR and 13C NMR Spectra of the Condensed Pyrimidines 1-10. Retrieved from [Link]
Sources
- 1. 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
